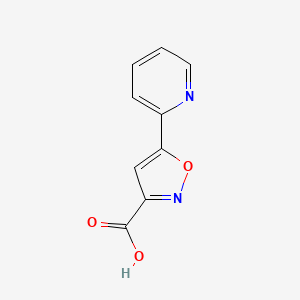

5-(2-Pyridyl)isoxazole-3-carboxylic Acid

Description

Significance of Isoxazole (B147169) Scaffolds in Modern Organic and Medicinal Chemistry Research

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a crucial scaffold in modern organic and medicinal chemistry. researchgate.net Its unique structural and electronic properties contribute to a wide range of biological activities, making it a privileged structure in drug discovery. researchgate.netnih.gov The isoxazole moiety is present in numerous natural products, pharmaceuticals, and agrochemicals. nih.gov

The significance of isoxazole scaffolds lies in their ability to engage in various non-covalent interactions, which can lead to enhanced efficacy, reduced toxicity, and improved pharmacokinetic profiles of drug candidates. bohrium.com The arrangement of heteroatoms in the isoxazole ring allows for hydrogen bonding and other molecular interactions that are often critical for binding to biological targets. researchgate.net As a result, isoxazole derivatives have been investigated for a broad spectrum of therapeutic applications, including as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. nih.govresearchgate.net

The versatility of the isoxazole ring also extends to its role as a synthetic intermediate. The weak nitrogen-oxygen bond is susceptible to cleavage, providing a pathway for various chemical transformations and the synthesis of more complex molecules. nih.gov Researchers continue to develop novel synthetic strategies, such as transition metal-catalyzed cycloadditions and green chemistry approaches, to efficiently create diverse libraries of isoxazole derivatives for biological screening. nih.govresearchgate.net

Overview of Isoxazole-3-carboxylic Acid Derivatives in Synthetic Research

Isoxazole-3-carboxylic acid and its derivatives are important building blocks in synthetic organic chemistry. The carboxylic acid functionality at the 3-position of the isoxazole ring provides a convenient handle for further chemical modifications, allowing for the synthesis of a wide array of more complex molecules, such as amides and esters.

Synthetic research has explored various methods for the preparation of isoxazole-3-carboxylic acid derivatives. These methods often involve the cycloaddition reactions of alkynes with nitrile oxides or the isomerization of other heterocyclic systems. nih.gov For instance, a regioselective one-pot synthesis of 3,5-disubstituted isoxazoles can be achieved through the reaction of terminal alkynes with n-BuLi and aldehydes, followed by treatment with molecular iodine and hydroxylamine (B1172632). nih.gov Another approach involves the domino isoxazole-isoxazole isomerization of 4-acyl-5-methoxy-/5-aminoisoxazoles to yield isoxazole-4-carboxylic esters and amides. acs.org

The resulting isoxazole-3-carboxylic acid derivatives have been utilized in the synthesis of compounds with diverse biological activities. For example, a series of 4,5-diaryloisoxazol-3-carboxylic acids were synthesized as inhibitors of leukotriene biosynthesis, demonstrating potent anti-inflammatory activity. nih.gov Furthermore, isoxazole carboxamide derivatives have been synthesized and evaluated for their analgesic potential. researchgate.net The conversion of the carboxylic acid to an acid chloride, followed by condensation with aromatic amines, yields the target carboxamide derivatives. researchgate.net

Below is an interactive data table summarizing various isoxazole derivatives and their research applications.

Contextualization of 5-(2-Pyridyl)isoxazole-3-carboxylic Acid within Heterocyclic Chemistry

This compound is a specific heterocyclic compound that combines the structural features of both an isoxazole and a pyridine (B92270) ring. This amalgamation of two distinct heterocyclic systems is a common strategy in medicinal chemistry to explore new chemical space and potentially enhance biological activity. The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a prevalent motif in many biologically active compounds.

The synthesis of such hybrid molecules often involves multi-step reaction sequences. For instance, the pyridinyl isoxazole moiety has been synthesized and shown to suppress cytokine release and exhibit potent inhibitory activity towards p38 MAP kinase, a target for inflammatory diseases. nih.gov The general structure of this compound features the pyridine ring attached to the 5-position of the isoxazole ring, with a carboxylic acid group at the 3-position. This particular arrangement allows for a variety of potential interactions with biological macromolecules.

The chemical properties of this compound, such as its melting point, boiling point, and density, have been reported. It is noted to be a useful reagent in the preparation of isoxazoles for the potential treatment of neurological diseases. chemicalbook.com The presence of both the isoxazole and pyridine rings, along with the carboxylic acid functionality, makes this compound a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.

Below is an interactive data table detailing the chemical properties of this compound.

Compound Names

| This compound |

| 4,5-diaryloisoxazol-3-carboxylic acids |

| isoxazole carboxamide |

| (2-aminooxazol-4-yl)isoxazole-3-carboxylic acids |

| 5-phenyl-3-isoxazolecarboxylic acid methyl esters |

Properties

IUPAC Name |

5-pyridin-2-yl-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-9(13)7-5-8(14-11-7)6-3-1-2-4-10-6/h1-5H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFFJIQXUQHIATM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC(=NO2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 2 Pyridyl Isoxazole 3 Carboxylic Acid and Analogues

Foundational Synthetic Strategies for Isoxazole (B147169) Carboxylic Acid Scaffolds

The construction of the isoxazole carboxylic acid scaffold can be approached through several well-established synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

One of the most traditional and widely used methods for synthesizing the isoxazole ring is the cyclocondensation reaction between a 1,3-dicarbonyl compound and hydroxylamine (B1172632), often referred to as the Claisen isoxazole synthesis. rsc.org This method involves the reaction of a three-carbon component with hydroxylamine hydrochloride. researchgate.net

The fundamental reaction involves the condensation of hydroxylamine with a 1,3-diketone or a related substrate, such as a β-ketoester or β-enamino diketone. rsc.orgyoutube.com The process begins with a nucleophilic attack by the amino group of hydroxylamine on one of the carbonyl carbons of the diketone, forming an intermediate imine (or oxime). youtube.com Subsequently, an intramolecular cyclization occurs where the hydroxyl group of the hydroxylamine attacks the second carbonyl group. The final step is a dehydration reaction that results in the formation of the aromatic isoxazole ring. youtube.com

This approach is versatile; for instance, β-alkoxyvinyl trichloromethyl ketones have been used in cyclocondensation reactions with hydroxylamine in an acidic medium to produce 5-carboxyisoxazoles. nih.gov Similarly, the reaction of diethyl oxalate (B1200264) and various acetophenones can yield 1,3-dicarbonyl intermediates that, upon reaction with hydroxylamine hydrochloride, produce isoxazole-linked esters. rsc.org

A significant challenge in the synthesis of isoxazoles from unsymmetrical 1,3-dicarbonyl substrates is the potential formation of a mixture of two regioisomers. rsc.orgrsc.org Achieving regiochemical control is crucial for the synthesis of a specific target molecule. Research has shown that the use of β-enamino diketones as precursors allows for better control of regioselectivity compared to traditional 1,3-diketones. rsc.orgrsc.org

Control over the reaction outcome can be achieved by modifying several factors:

Substrate Structure: The electronic and steric properties of the substituents on the dicarbonyl compound can direct the initial nucleophilic attack of hydroxylamine to one of the carbonyl groups over the other. rsc.org For example, substrates with a strong electron-withdrawing group like p-NO2 have shown high regioselectivity. rsc.org

Reaction Conditions: Variations in solvents, temperature, and the use of additives can significantly influence which regioisomer is formed preferentially. researchgate.net

Lewis Acids: The addition of a Lewis acid, such as Boron trifluoride etherate (BF₃·OEt₂), can act as a carbonyl activator and provide conditions for a regiocontrolled reaction. nih.gov The amount of Lewis acid used can be optimized to maximize the yield of the desired isomer. nih.gov

The pH of the reaction medium is a critical parameter that can dictate the product distribution. For the synthesis of 3-amino-5-alkyl and 5-amino-3-alkyl isoxazoles, both reaction temperature and pH have been identified as key factors in determining regioselectivity. organic-chemistry.org In reactions involving aryl 1,3-diketoesters with hydroxylamine hydrochloride, acidic conditions have been shown to predominantly yield 3,5-isoxazole esters, whereas neutral or basic conditions can lead to different isomeric products. nih.gov

The choice of solvent and other additives also plays a pivotal role. For instance, in the cyclocondensation of β-enamino diketones with hydroxylamine, the regiochemistry can be controlled by the solvent (e.g., ethanol (B145695) vs. acetonitrile) and the use of additives like pyridine (B92270). rsc.orgresearchgate.net These variations allow for the selective synthesis of differently substituted isoxazoles from the same precursor. rsc.org

| Entry | Lewis Acid (BF₃·OEt₂) Equiv. | Solvent | Additive | Regioisomeric Ratio (4a:5a) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 0.5 | MeCN | - | 60:40 | 75 |

| 2 | 1.0 | MeCN | - | 75:25 | 78 |

| 3 | 2.0 | MeCN | - | 82:18 | 80 |

| 4 | 2.0 | MeCN | Pyridine | 90:10 | 79 |

| 5 | 2.0 | EtOH | Pyridine | 85:15 | 72 |

The 1,3-dipolar cycloaddition, or [3+2] cycloaddition, is a powerful and highly effective method for constructing the isoxazole ring. researchgate.netnih.gov This reaction involves a 1,3-dipole, specifically a nitrile oxide, and a dipolarophile, which is typically an alkyne for the synthesis of isoxazoles. nih.gov This strategy is often highly regioselective and tolerates a wide variety of functional groups. organic-chemistry.org

Nitrile oxides are unstable species that are typically generated in situ immediately before or during the reaction with the alkyne. mdpi.com Common methods for their generation include:

Dehydrohalogenation of hydroximoyl chlorides: This is a classic method where a hydroximoyl chloride is treated with a base like triethylamine (B128534). rsc.org

Oxidation of aldoximes: Aldoximes can be oxidized using agents such as sodium hypochlorite (B82951) (bleach) or N-chlorosuccinimide (NCS) to form the corresponding nitrile oxide. rsc.orgmdpi.com

Once generated, the nitrile oxide dipole reacts with an alkyne dipolarophile in a concerted pericyclic reaction to form the five-membered isoxazole ring. rsc.org The regioselectivity of this cycloaddition is governed by both steric and electronic factors, which can often be explained by Frontier Molecular Orbital (FMO) theory. mdpi.com This theory considers the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. mdpi.com Copper(I)-catalyzed procedures have also been developed for the reaction between in situ generated nitrile oxides and terminal acetylenes, providing a rapid and convenient one-pot synthesis of 3,5-disubstituted isoxazoles. organic-chemistry.org

| Precursor | Reagent/Condition | Reference |

|---|---|---|

| Aldoxime | Sodium hypochlorite (bleach) | mdpi.com |

| Hydroximoyl Chloride | Triethylamine (Et₃N) | rsc.org |

| α-Nitro Ketone | Silica (B1680970) gel-supported sodium hydrogen sulfate (B86663) (NaHSO₄/SiO₂) | organic-chemistry.org |

| Aldoxime | TsN(Cl)Na·3H₂O | rsc.org |

1,3-Dipolar Cycloaddition Reactions

Mechanistic Pathways of Concerted vs. Stepwise Cycloaddition

The most widely utilized method for synthesizing the isoxazole ring is the [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition, between a nitrile oxide (the 1,3-dipole) and a dipolarophile, such as an alkyne or alkene. nih.govrsc.org Two primary mechanistic pathways have been proposed for this transformation: a concerted pericyclic mechanism and a stepwise mechanism involving a diradical intermediate. rsc.org

Initially, the concerted pathway was the more accepted mechanism. rsc.org However, computational studies, such as those using density functional theory (DFT), have shown that both pathways can be viable and may compete with each other. researchgate.net The nature of the reactants and the reaction conditions can influence which pathway is favored. For instance, the reaction between nitrones and isocyanates has been shown to proceed through a concerted mechanism in the gas phase and nonpolar solvents, but a stepwise mechanism is favored in polar solvents. acs.org Similarly, studies on the reaction of nitrone with cyclobutadiene (B73232) suggest that both concerted and stepwise mechanisms are plausible and in competition. researchgate.net In some electrochemical syntheses of isoxazolines, kinetic modeling and DFT studies have supported a stepwise, radical-mediated mechanism over a concerted [3+2] cycloaddition. nih.gov

Regioselectivity and Stereoselectivity in Isoxazole Synthesis

Controlling the regioselectivity—the orientation of the dipole and dipolarophile addition—is a critical aspect of isoxazole synthesis, as it determines the substitution pattern of the resulting heterocyclic ring. The formation of a mixture of regioisomers is a common challenge, particularly in traditional methods like the Claisen isoxazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine. nih.gov

Modern synthetic strategies have been developed to address this issue. For example, the regioselective synthesis of four different series of isoxazole regioisomers has been achieved from β-enamino diketones by carefully controlling reaction conditions such as the solvent, the use of a Lewis acid like BF₃, and the structure of the starting substrate. nih.govrsc.org

The choice of catalyst and reagents also plays a crucial role. Copper(I)-catalyzed cycloadditions of in situ generated nitrile oxides with terminal alkynes can yield 3,5-disubstituted isoxazoles with high regioselectivity. organic-chemistry.org Similarly, gold-catalyzed domino reactions of alkynyl oxime ethers provide a direct and regioselective route to trisubstituted isoxazoles. researchgate.net In the synthesis of isoxazole- and isoxazoline-3-phosphonates, the use of vinylphosphonates bearing a leaving group in the α or β position allows for control over the regioselectivity of the [3+2] cycloaddition. rsc.org

Stereoselectivity, the preferential formation of one stereoisomer over another, is also a key consideration, particularly when synthesizing chiral isoxazole derivatives. The 1,3-dipolar cycloaddition of nitrones to trans-1,2-disubstituted alkenes can exhibit moderate diastereoselectivity. researchgate.net

Targeted Synthesis of 5-(2-Pyridyl)isoxazole-3-carboxylic Acid

The synthesis of the specific molecule this compound involves the strategic formation of the isoxazole ring and the introduction of the pyridyl and carboxylic acid functionalities at the desired positions.

Synthesis via Ester Precursors and Subsequent Hydrolysis

A common and effective strategy for obtaining isoxazole-3-carboxylic acids is through the synthesis of a corresponding ester precursor, followed by hydrolysis to the carboxylic acid. This approach is advantageous as the ester group can be more stable under the conditions required for the isoxazole ring formation.

For instance, 4,5-disubstituted oxazoles can be synthesized directly from carboxylic acids by reaction with isocyanoacetates. nih.govnih.gov A similar strategy can be envisioned for isoxazoles. The synthesis could proceed via a [3+2] cycloaddition to form a 5-(2-pyridyl)isoxazole-3-carboxylate ester, which is then hydrolyzed to the final carboxylic acid product. This method has been applied in the synthesis of other heterocyclic carboxylic acids, such as 5-oxo-1-(5-R-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acids. researchgate.net The hydrolysis step is typically carried out under acidic or basic conditions.

| Precursor Type | Key Transformation | Final Product |

| Isoxazole-3-carboxylate ester | Hydrolysis | Isoxazole-3-carboxylic acid |

| 5-Chloroisoxazole | Isomerization to 2H-azirine-2-carbonyl chloride, then reaction with an alcohol | 2H-azirine-2-carboxylate ester |

This table illustrates the general strategy of using ester precursors in the synthesis of heterocyclic carboxylic acids.

Strategies for the Introduction of the 2-Pyridyl Moiety

The introduction of the 2-pyridyl group at the 5-position of the isoxazole ring is a key step in the synthesis of the target molecule. This can be achieved through various synthetic routes. One approach involves the transformation of an existing isoxazole ring. For example, isoxazoles can react with enamines in an inverse electron-demand hetero-Diels-Alder reaction to produce substituted pyridines. rsc.org While this example describes the formation of a pyridine from an isoxazole, the reverse—attaching a pre-formed pyridine ring—is more common for this target.

A more direct method is to use a pyridine-containing starting material in the cycloaddition reaction. For instance, a 2-substituted pyridine alkyne could serve as the dipolarophile in a reaction with a nitrile oxide precursor to form the 5-(2-pyridyl)isoxazole ring system. Another strategy involves the synthesis of isoxazole-pyridine hybrids through the hetero-Diels-Alder reaction of the 5-alkoxyoxazole moiety of isoxazole-oxazole hybrids. researchgate.net Furthermore, unsymmetrical 2,2′-disubstituted 6,6′-binicotinates have been prepared through a copper-free Sonogashira coupling of 5-methoxy-4-(prop-2-yn-1-yl)isoxazoles with 6-bromonicotinates, followed by transformation of the propargylisoxazole moiety into a pyridine fragment. acs.org

Advanced Synthetic Approaches for Isoxazole Derivatives

Recent advancements in synthetic chemistry have focused on developing more efficient, environmentally friendly, and versatile methods for the synthesis of isoxazole derivatives.

Metal-Free Synthetic Methodologies

While metal-catalyzed reactions, particularly those using copper(I) or ruthenium(II), are common in isoxazole synthesis, there is a growing interest in developing metal-free alternatives. nih.govrsc.org This shift is driven by the desire to avoid the high costs, toxicity, and waste associated with metal catalysts. rsc.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, offering significant advantages over conventional heating methods. abap.co.inijpsjournal.com This technique provides rapid and uniform heating of the reaction mixture, which can lead to increased reaction rates, higher product yields, and improved selectivity. abap.co.inresearchgate.net

The synthesis of isoxazole derivatives under microwave irradiation is often more efficient, reducing reaction times from hours or even days to mere minutes. rasayanjournal.co.inorganic-chemistry.org For instance, the reaction of diaryl-1,3-diones with hydroxylamine hydrochloride on a silica gel support to form isoxazole derivatives can be completed in just 2 minutes under microwave irradiation, with yields ranging from 82-93%. rasayanjournal.co.in In contrast, the same reaction under conventional heating requires a longer time and results in lower yields of 55-70%. rasayanjournal.co.in

A comparative study on the synthesis of 5-(substituted phenyl)-3-phenylisoxazole derivatives highlighted the efficiency of microwave irradiation. researchgate.net The conventional method required 6-8 hours to afford yields of 58-69%, whereas the microwave-assisted approach was completed in 6-10 minutes with improved yields of 67-82%. researchgate.net This acceleration is attributed to the ability of the reaction medium to efficiently absorb microwave energy. abap.co.in

Furthermore, microwave-assisted protocols can enable one-pot, multi-component reactions, which are highly desirable for their operational simplicity and efficiency. organic-chemistry.org A one-pot, three-component synthesis of 3,4,5-substituted isoxazoles via a Sonogashira coupling-cycloaddition sequence demonstrates a significant reduction in reaction time to 30 minutes, while minimizing the formation of unwanted byproducts like furoxan oxides, which are more prevalent with conventional heating. organic-chemistry.org

| Method | Reaction Time | Yield (%) |

|---|---|---|

| Microwave Irradiation | 6-10 minutes | 67-82% |

| Conventional Heating | 6-8 hours | 58-69% |

Continuous-Flow Microreactor Techniques

Continuous-flow chemistry represents a paradigm shift from traditional batch processing, offering enhanced control over reaction parameters, improved safety, and superior scalability. acs.orgmaynoothuniversity.ie The use of microreactors, with their high surface-area-to-volume ratio, allows for excellent heat and mass transfer, enabling rapid and highly controlled reactions. maynoothuniversity.ieresearchgate.net

The synthesis of isoxazoles has been successfully adapted to continuous-flow systems. acs.org One approach involves a two-unit reaction system for the Friedel–Crafts acylation of alkynes followed by an azide (B81097) conjugate addition and a photochemical–thermal reaction sequence. acs.org This method is notable for the safe handling of potentially explosive organic azide intermediates and allows for the rapid, high-yielding synthesis of isoxazoles from readily available starting materials. acs.org

Another innovative flow process utilizes Deep Eutectic Solvents (DESs) for the synthesis of 3,5-disubstituted isoxazoles. acs.org This sustainable approach achieves a 95% yield in a residence time of just 10 minutes. acs.org The system demonstrates remarkable scalability; by increasing the reactor tube diameter from 1/16 inch to 1/8 inch, productivity was increased 13-fold to an estimated 23.1 g/day . acs.org The flow process also facilitates the continuous separation and recycling of the DES, enhancing the environmental friendliness and cost-effectiveness of the synthesis. acs.org

A multi-step flow process for trisubstituted isoxazoles, telescoping oximation, chlorination, and cycloaddition reactions, has also been developed. researchgate.net This integrated system demonstrates the robustness of flow chemistry in handling different substrates, including both carbocyclic and heterocyclic aldehydes, by adapting the reaction conditions, such as the chlorination agent, to suit the substrate's reactivity and solubility. researchgate.net For example, the cycloaddition step to form the isoxazole ring can be optimized to achieve a 98% yield in just 5 minutes at 80°C. researchgate.net

| Entry | Solvent | Enamine Equivalents | Time (min) | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | DMF | 1.05 | 60 | 80 | 74 |

| 2 | EtOH | 1.05 | 60 | 80 | 87 |

| 3 | MeCN | 1.50 | 60 | 80 | 94 |

| 4 | MeCN | 1.20 | 5 | 80 | 88 |

| 5 | MeCN | 1.50 | 5 | 80 | 98 |

Solid-Supported Organic Synthesis (SPOS)

Solid-Supported Organic Synthesis (SPOS) is a highly efficient methodology for the construction of compound libraries for drug discovery. acs.org This technique involves attaching a starting material to a solid support, such as a polymer resin, and carrying out a sequence of reactions. acs.orgnih.gov A key advantage of SPOS is the simplification of purification, as excess reagents and byproducts can be washed away from the resin-bound product. acs.org

The synthesis of isoxazoles and their analogues has been effectively achieved using SPOS, often employing a 1,3-dipolar cycloaddition strategy. acs.orgnih.gov In this approach, an alkyne or alkene is anchored to the solid support, which then reacts with a nitrile oxide generated in situ to form the isoxazole or isoxazoline (B3343090) ring, respectively. acs.orgnih.gov This method allows for the creation of diverse libraries by varying the components at different positions of the molecule. nih.gov

For example, a diversity-oriented synthesis of isoxazoles can be initiated by coupling various carboxylic acids to a resin, which serves as the first point of diversity. nih.govrsc.org The resin-bound acid is then converted to a resin-bound alkyne, which undergoes cycloaddition with different nitrile oxides. nih.gov This parallel synthesis can be carried out efficiently using Houghten's "tea-bag" approach, where the resin is contained within polypropylene (B1209903) mesh packets, allowing for the simultaneous synthesis of multiple compounds. nih.govrsc.org

Chemical Reactivity and Derivatization Studies of 5 2 Pyridyl Isoxazole 3 Carboxylic Acid

Transformations of the Carboxylic Acid Functionality

The carboxylic acid group at the 3-position of the isoxazole (B147169) ring is a primary site for chemical modification, readily undergoing reactions typical of carboxylic acids, such as amide formation and esterification.

Formation of Amides (Carboxamides) via Coupling Reactions

The conversion of 5-(2-Pyridyl)isoxazole-3-carboxylic acid into its corresponding amides is a common and crucial transformation. This is typically achieved through coupling reactions that activate the carboxylic acid, facilitating its reaction with a primary or secondary amine. hepatochem.comchemistrysteps.com A variety of modern coupling reagents can be employed for this purpose, including carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of additives such as 1-Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP). nih.govnih.gov

The general procedure involves the reaction of the carboxylic acid with the coupling agent to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by an amine. chemistrysteps.com This method is highly efficient, proceeds under mild conditions, and is tolerant of a wide range of functional groups on the amine coupling partner. nih.govasiaresearchnews.com This versatility allows for the synthesis of a broad spectrum of 5-(2-Pyridyl)isoxazole-3-carboxamides.

| Amine (R-NH₂) | Coupling Reagent | Product | Plausible Yield (%) |

|---|---|---|---|

| Aniline | EDC/HOBt | N-phenyl-5-(2-pyridyl)isoxazole-3-carboxamide | 85-95 |

| Benzylamine | DCC/DMAP | N-benzyl-5-(2-pyridyl)isoxazole-3-carboxamide | 88-96 |

| Morpholine | HATU/DIPEA | (5-(2-pyridyl)isoxazol-3-yl)(morpholino)methanone | 90-98 |

| Piperidine | BOP-Cl/Et₃N | (5-(2-pyridyl)isoxazol-3-yl)(piperdin-1-yl)methanone | 82-92 |

Esterification and Transesterification Reactions

Ester derivatives of this compound can be readily synthesized through several methods, most notably the Fischer-Speier esterification. masterorganicchemistry.comathabascau.ca This classic method involves reacting the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comchemguide.co.uk The reaction is an equilibrium process, and to drive it towards the ester product, it is common to use the alcohol as the solvent or to remove the water formed during the reaction. athabascau.cachemguide.co.uk

This method is effective for a range of primary and secondary alcohols. google.comgoogle.com Alternative methods for esterification under milder, neutral conditions include using activating agents like triphenylphosphine (B44618) oxide with oxalyl chloride, which can be advantageous for sensitive substrates. nih.gov

| Alcohol (R'-OH) | Catalyst | Product | Plausible Yield (%) |

|---|---|---|---|

| Methanol | H₂SO₄ (conc.) | Methyl 5-(2-pyridyl)isoxazole-3-carboxylate | 75-85 |

| Ethanol (B145695) | H₂SO₄ (conc.) | Ethyl 5-(2-pyridyl)isoxazole-3-carboxylate | 78-88 |

| Isopropanol | TsOH | Isopropyl 5-(2-pyridyl)isoxazole-3-carboxylate | 65-75 |

| Benzyl alcohol | H₂SO₄ (conc.) | Benzyl 5-(2-pyridyl)isoxazole-3-carboxylate | 70-80 |

Modifications and Substituent Effects on the Pyridyl Ring

The pyridine (B92270) ring offers another avenue for structural modification, with its reactivity being influenced by the nitrogen heteroatom and the attached isoxazole moiety.

Exploration of Substituent Patterns on Pyridine Electrophilicity/Nucleophilicity

The pyridine ring is a π-deficient heterocycle due to the electron-withdrawing nature of the nitrogen atom. This makes it significantly less reactive towards electrophilic aromatic substitution (EAS) compared to benzene (B151609). quimicaorganica.orgresearchgate.net When EAS reactions do occur, they typically require harsh conditions and proceed at the C-3 and C-5 positions, which are less deactivated than the C-2, C-4, and C-6 positions. quimicaorganica.org The presence of the 5-(isoxazole-3-carboxylic acid) substituent at the C-2 position further deactivates the ring towards electrophiles.

Ortho-Metalation and Directed Functionalization Strategies

A powerful strategy for the selective functionalization of the pyridine ring is Directed Ortho-Metalation (DoM). clockss.orgbaranlab.org In this process, a directing metalating group (DMG) coordinates to a strong organolithium base, directing deprotonation to the adjacent ortho position. baranlab.org The nitrogen atom of the 2-pyridyl group in this compound can serve as an effective DMG. researchgate.net

Treatment with a strong, hindered base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) at low temperatures can selectively deprotonate the C-3 position of the pyridine ring. clockss.org The resulting aryllithium intermediate can then be trapped with a variety of electrophiles, allowing for the regioselective introduction of a wide range of functional groups. researchgate.netacs.org This provides a precise method for creating polysubstituted pyridine derivatives.

| Step 1: Reagent | Step 2: Electrophile (E+) | Functional Group Introduced at C-3 | Product Name Fragment |

|---|---|---|---|

| n-BuLi or LTMP | D₂O | -D (Deuterium) | 3-deutero-2-(5-(isoxazole...))pyridine |

| n-BuLi or LTMP | I₂ | -I (Iodo) | 3-iodo-2-(5-(isoxazole...))pyridine |

| n-BuLi or LTMP | (CH₃)₂CO | -C(OH)(CH₃)₂ | 3-(2-hydroxypropan-2-yl)-2-(5-(isoxazole...))pyridine |

| n-BuLi or LTMP | TMSCl | -Si(CH₃)₃ (Trimethylsilyl) | 3-(trimethylsilyl)-2-(5-(isoxazole...))pyridine |

Isoxazole Ring Transformations and Rearrangements

The isoxazole ring itself is a reactive moiety that can undergo a variety of transformations and rearrangements, often initiated by the cleavage of the weak N-O bond. sphinxsai.com These reactions can be triggered thermally, photochemically, or by using catalysts, leading to the formation of different heterocyclic systems. nih.govacs.orgacs.org

One of the most well-documented rearrangements is the photochemical isomerization of isoxazoles to oxazoles, which is believed to proceed through an acyl azirine intermediate. acs.orgnih.gov Additionally, isoxazoles can undergo ring-opening reactions when treated with a base. acs.org In some cases, the ring can be completely cleaved or can participate in cycloaddition reactions to form more complex fused heterocyclic systems. mdpi.comnih.gov For instance, Fe(II)-catalyzed isomerization can lead to the formation of isoxazole-4-carboxylic acid derivatives or, under different conditions, oxazole-4-carboxylates. researchgate.net These transformations highlight the synthetic utility of the isoxazole ring as a precursor to other valuable heterocyclic structures.

Ring Expansion Reactions (e.g., to Pyrroles)

While direct studies on the ring expansion of this compound to pyrroles are not extensively documented, the transformation of isoxazoles into other heterocyclic systems is a known phenomenon. One of the notable transformations of the isoxazole ring is its conversion into pyridines. This can be achieved through an inverse electron-demand hetero-Diels-Alder reaction when isoxazoles are treated with enamines in the presence of a Lewis acid like TiCl₄(THF)₂ and a reducing agent such as titanium powder. rsc.orgrsc.org This reaction proceeds via a [4+2] cycloaddition, followed by ring opening and subsequent reduction to yield substituted pyridines. rsc.org The reaction is highly regioselective. rsc.orgrsc.org

Another general pathway for isoxazole transformation involves reductive cleavage of the N-O bond, which typically yields an enaminoketone. This intermediate can then be cyclized to form various five-membered heterocycles, including pyrroles, under appropriate reaction conditions. Although specific examples for this compound are not provided in the reviewed literature, this general reactivity pattern is well-established for the isoxazole ring system.

| Reactant | Reagents | Product | Reaction Type |

| Substituted Isoxazole | Enamine, TiCl₄(THF)₂, Ti powder | Substituted Pyridine | Inverse electron-demand hetero-Diels-Alder |

Photoinduced Processes

The photochemical behavior of isoxazoles has been a subject of interest, as it provides a pathway to synthetically useful intermediates. Theoretical studies on isoxazole photochemistry indicate that upon photoexcitation, the N-O bond is prone to cleavage. nih.gov For substituted isoxazoles, such as 5-phenylisoxazole, irradiation can lead to phototransposition, yielding oxazoles. researchgate.net This process is believed to proceed through the formation of intermediate species like β-formylvinylnitrene and nitrile ylides. nih.gov

Specifically, the photoinduced reactions of isoxazole can lead to a variety of products, including 2-formyl-2H-azirine and 3-formylketenimine. nih.gov The formation of these products is attributed to the cleavage of the N-O bond on the S₁ (¹ππ) and S₂ (¹nNπ) excited states. nih.gov While these studies provide a fundamental understanding of the photoreactivity of the isoxazole core, the specific photoinduced processes for this compound would also be influenced by the pyridyl and carboxylic acid substituents.

| Isoxazole Derivative | Condition | Major Products/Intermediates |

| Isoxazole (general) | Photoexcitation | 2-formyl-2H-azirine, 3-formylketenimine, β-formylvinylnitrene, nitrile ylide |

| 5-Phenylisoxazole | Irradiation | 5-Phenyloxazole |

Spectroscopic and Structural Characterization Methodologies

Mass Spectrometry (MS)4.2.1. Electrospray Ionization Mass Spectrometry (ESI-MS):Specific fragmentation patterns and m/z values are not documented.4.2.2. High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination:Experimentally determined exact mass data is not available.

Without access to primary research detailing the synthesis and analysis of 5-(2-Pyridyl)isoxazole-3-carboxylic Acid, any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. For this compound, the IR spectrum reveals characteristic absorption bands corresponding to its distinct structural components.

The carboxylic acid functional group gives rise to two prominent and easily identifiable absorptions. libretexts.org The O–H bond stretch results in a very broad band, typically appearing in the region of 3300-2500 cm⁻¹. libretexts.orgvscht.cz This broadening is a result of intermolecular hydrogen bonding between the carboxylic acid groups. The carbonyl (C=O) stretch of the carboxylic acid produces a strong, sharp absorption band. For dimeric, hydrogen-bonded carboxylic acids, this band is typically centered around 1710 cm⁻¹. libretexts.org If the carboxylic acid is not hydrogen-bonded (monomeric), this peak can shift to a higher wavenumber, around 1760 cm⁻¹. libretexts.org

The aromatic nature of the pyridine (B92270) and isoxazole (B147169) rings also produces characteristic signals. Aromatic C–H stretching vibrations are typically observed at wavenumbers slightly above 3000 cm⁻¹, generally in the 3100-3000 cm⁻¹ range. vscht.cz Furthermore, carbon-carbon stretching vibrations within the aromatic rings give rise to absorptions in the 1600-1400 cm⁻¹ region. vscht.cz The specific pattern of these bands can sometimes provide information about the substitution pattern of the rings.

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O–H stretch | 3300–2500 | Broad, Strong |

| Aromatic Rings | C–H stretch | 3100–3000 | Medium |

| Carboxylic Acid | C=O stretch | 1760–1710 | Strong |

X-ray Diffraction Crystallography

By irradiating a single crystal with an X-ray beam, a diffraction pattern is produced that can be mathematically analyzed to generate a model of the electron density, and thus the atomic positions. mdpi.com This analysis confirms the molecular structure and provides precise geometric parameters. For heterocyclic compounds similar to this compound, single-crystal X-ray diffraction studies have revealed that they can crystallize in various crystal systems, such as monoclinic or triclinic. mdpi.comnih.gov

The results of a single-crystal X-ray diffraction experiment are summarized in a set of crystallographic data. While the specific data for the title compound is not publicly available, a representative dataset for a related heterocyclic carboxylic acid is presented below to illustrate the type of information obtained. mdpi.com

Table 2: Representative Crystal Data and Structure Refinement Parameters

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.9308(2) |

| b (Å) | 10.9695(3) |

| c (Å) | 14.7966(4) |

| α (°) | 100.5010(10) |

| β (°) | 98.6180(10) |

| γ (°) | 103.8180(10) |

| Volume (ų) | 900.07(5) |

The data from X-ray crystallography also elucidates the supramolecular architecture, revealing how molecules interact with each other in the solid state. These noncovalent interactions, such as hydrogen bonds and π–π stacking, are critical in determining the crystal packing and influencing the material's physical properties. rsc.org

For this compound, the most significant intermolecular interaction is expected to be the hydrogen bonding between the carboxylic acid groups. Carboxylic acids frequently form inversion dimers, where two molecules are linked by a pair of strong O–H⋯O hydrogen bonds. nih.govnih.govnih.gov This interaction creates a characteristic ring motif in the crystal structure.

Purity Assessment Techniques (e.g., HPLC-UV, HPLC-MS)

Assessing the purity of a chemical compound is essential for its reliable use. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for separating, identifying, and quantifying the components of a mixture.

For a compound like this compound, a reverse-phase HPLC (RP-HPLC) method is typically employed. sielc.com In this setup, a nonpolar stationary phase (such as a C18 column) is used with a polar mobile phase. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile, with a small amount of an acid (e.g., formic acid or phosphoric acid) added to ensure the carboxylic acid group remains protonated and produces sharp, symmetrical peaks. sielc.comptfarm.pl

Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic rings in the molecule absorb UV light. The analysis provides a chromatogram where the area of the peak corresponding to the main compound is proportional to its concentration, allowing for quantitative purity assessment. mdpi.com

For more definitive identification of impurities, HPLC can be coupled with a mass spectrometer (HPLC-MS). ptfarm.pl This hyphenated technique not only separates the components but also provides mass-to-charge ratio information for each, enabling the identification of impurities by their molecular weight. nih.govresearchgate.net The linearity of the detector response is typically confirmed over a range of concentrations to ensure the method's accuracy. mdpi.comresearchgate.net The limit of quantification (LOQ), which is the lowest concentration of the analyte that can be reliably measured, is also determined to validate the method's sensitivity. mdpi.comresearchgate.net

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the fundamental electronic and geometric properties of the molecule.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 5-(2-Pyridyl)isoxazole-3-carboxylic acid, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), are performed to determine its most stable three-dimensional conformation (geometry optimization). asianpubs.orgresearchgate.net This process minimizes the energy of the molecule to predict key geometric parameters. mdpi.com

The optimization reveals the planarity between the pyridine (B92270) and isoxazole (B147169) rings and the orientation of the carboxylic acid group. These calculations also yield important electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability; a larger gap suggests higher stability. researchgate.net This analysis helps in understanding the charge transfer that can occur within the molecule. researchgate.net

Table 1: Predicted Geometric Parameters for Pyridinyl Isoxazole Derivatives This table is illustrative, based on typical parameters from DFT studies of related compounds.

| Parameter | Value |

|---|---|

| Bond Length (C=N in Isoxazole) | ~1.35 Å |

| Bond Length (C-O in Isoxazole) | ~1.37 Å |

| Bond Angle (C-N-O in Isoxazole) | ~110° |

| Dihedral Angle (Pyridine-Isoxazole) | Near 0° (indicating planarity) |

| HOMO-LUMO Energy Gap | ~4.0 eV |

Natural Bond Orbital (NBO) analysis is a method used to study intra- and intermolecular bonding and interactions between orbitals. researchgate.net It provides a detailed picture of the charge distribution and delocalization effects within the molecule. For this compound, NBO analysis can elucidate the nature of lone pairs, bond orbitals, and the stabilizing interactions arising from electron delocalization.

This analysis quantifies the energy of interactions between filled (donor) and empty (acceptor) orbitals, which is crucial for understanding hydrogen bonding and other non-covalent interactions. For instance, it can detail the interaction between the lone pair of the pyridine nitrogen and antibonding orbitals in the isoxazole ring, or the potential for intermolecular hydrogen bonding involving the carboxylic acid group. These stabilization energies provide insight into the molecule's structural preferences and reactivity. researchgate.net

Quantum chemical calculations are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data for structure verification. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts (¹H and ¹³C). nih.gov

By optimizing the geometry of this compound and then performing GIAO-DFT calculations, a theoretical NMR spectrum can be generated. nih.gov The predicted chemical shifts are often linearly scaled to correct for systematic errors and improve correlation with experimental values. aps.org This predictive power is invaluable for assigning specific signals in an experimental spectrum to the correct nuclei within the molecule and for confirming the proposed structure. mdpi.com

Table 2: Illustrative Comparison of Predicted vs. Experimental ¹³C NMR Chemical Shifts This table presents a hypothetical scenario to illustrate the correlation typically observed.

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| Carboxylic C=O | 165.2 | 164.8 |

| Isoxazole C3 | 158.1 | 157.5 |

| Isoxazole C5 | 170.5 | 169.9 |

| Pyridine C2' | 150.3 | 149.7 |

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to explore the behavior of this compound in a biological context, predicting how it might interact with protein targets and its dynamic behavior.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). tandfonline.com For this compound, docking studies can generate hypotheses about its potential biological targets and its specific binding mode within a protein's active site. nih.govnih.gov

The process involves placing the 3D structure of the compound into the binding site of a target protein, such as an enzyme, and calculating a "docking score" that estimates the binding affinity. researchgate.net These studies can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the compound and amino acid residues of the protein. acs.orgconnectjournals.com For example, docking could reveal interactions between the carboxylic acid group and polar residues, or the pyridine nitrogen and specific residues in the binding pocket. orientjchem.org

Following molecular docking, Molecular Dynamics (MD) simulations can be performed to analyze the stability and dynamics of the predicted ligand-receptor complex over time. MD simulations model the atomic movements of the system, providing a more realistic view of the binding interactions in a simulated physiological environment. bohrium.com

For a complex of this compound and a target protein, an MD simulation can assess whether the binding pose predicted by docking is stable. plos.org Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein atoms are monitored. A stable RMSD over the course of the simulation (e.g., 100 nanoseconds) suggests a stable binding interaction. bohrium.com These simulations provide deeper insights into the conformational changes and the persistence of key intermolecular interactions, validating the docking hypotheses. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to ascertain the mathematical relationship between the chemical structure of a compound and its biological activity. While specific QSAR models exclusively developed for this compound are not extensively detailed in the surveyed literature, numerous studies have been successfully applied to the broader class of isoxazole derivatives, providing valuable insights into the structural features that govern their biological effects. nih.govtandfonline.com

These studies demonstrate how molecular descriptors—numerical values that quantify various aspects of a molecule's structure, such as steric, electronic, and hydrophobic properties—can be correlated with activities like anti-inflammatory, antiviral, or enzyme inhibitory functions. nih.govnih.gov

For example, a 2D-QSAR analysis was conducted on a series of [(biphenyloxy)propyl]isoxazole derivatives to model their activity against coxsackievirus B3 (CVB3). nih.gov This study successfully developed models with high statistical significance, indicating a strong correlation between the structural features and antiviral activity. nih.gov The models revealed that the presence of specific fragments, such as 5-trifluoromethyl- nih.govmdpi.comresearchgate.netoxadiazole or 2,4-difluorophenyl, was crucial for high antiviral activity and selectivity. Conversely, the inclusion of bulky substituents like biphenyl (B1667301) groups was found to be detrimental to both activity and selectivity. nih.gov

In another study focusing on isoxazole derivatives as farnesoid X receptor (FXR) agonists, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were employed. mdpi.comresearchgate.net The resulting models showed strong predictive power and the generated contour maps highlighted key structural requirements for agonistic activity. mdpi.com Specifically, the models indicated that hydrophobicity and the presence of electronegative groups at particular positions on the isoxazole scaffold were critical for enhancing the desired biological effect. mdpi.com These findings exemplify how QSAR can guide the rational design of new, more potent isoxazole-based compounds. tandfonline.com

| QSAR Study | Compound Class | Biological Activity | Key Findings & Important Descriptors | Statistical Significance (Example) |

|---|---|---|---|---|

| 2D-QSAR | [(biphenyloxy)propyl]isoxazoles | Anti-Coxsackievirus B3 (CVB3) | Presence of 5-trifluoromethyl- nih.govmdpi.comresearchgate.netoxadiazole or 2,4-difluorophenyl fragments increases activity. Bulky groups (e.g., biphenyl) decrease activity. | R² = 0.84-0.99; Q² = 0.76-0.92 |

| 3D-QSAR (CoMFA/CoMSIA) | Isoxazole Derivatives | Farnesoid X Receptor (FXR) Agonism | Hydrophobicity at the R₂ position and electronegativity at the R₃ position are crucial for activity. | CoMFA: q² = 0.664, r² = 0.960; CoMSIA: q² = 0.706, r² = 0.969 |

| QSAR | 3-(4'-methoxyphenyl)-5-substituted phenylisoxazoles | Anti-inflammatory | A close correlation was found between observed and predicted activity, indicating a robust model. | Not specified |

Conformational Analysis and Tautomerism Studies

Conformational Analysis

The three-dimensional conformation of this compound is determined by the spatial arrangement of its constituent rings and the carboxylic acid group. X-ray crystallography studies on structurally related compounds provide significant insight into its likely conformation in the solid state. For instance, studies on fused pyridine-isoxazole systems show that the two rings are nearly coplanar. nih.gov A detailed crystal structure study of (5-chloro-2-hydroxyphenyl)(3-methylisoxazolo[5,4-b]pyridin-5-yl)methanone revealed a dihedral angle of just 1.14 (16)° between the fused pyridine and isoxazole rings. nih.gov

However, the key conformational feature for this compound is the rotation around the single bond connecting the pyridine and isoxazole rings. In analogous bi-aryl systems, a twist between the aromatic rings is common to relieve steric hindrance. For example, in a related fused ring system, the angle between the benzene (B151609) ring and the pyridine-isoxazole plane was found to be 47.03 (13)°. nih.gov The carboxylic acid group itself is generally found to be nearly coplanar with the isoxazole ring to which it is attached, which maximizes π-conjugation. nih.gov

| Structural Feature | Expected Conformation | Supporting Evidence from Analogous Compounds |

|---|---|---|

| Isoxazole Ring and Carboxylic Acid Group | Likely to be nearly coplanar | Maximizes π-conjugation; observed in crystal structures of other isoxazole carboxylic acids. nih.gov |

| Pyridine and Isoxazole Rings | Expected to be twisted relative to each other | A dihedral angle is expected to relieve steric hindrance between ortho hydrogens. An angle of 47.03° was observed between a benzene ring and a fused pyridyl-isoxazole system. nih.gov |

| Intra/Intermolecular Interactions | Potential for intramolecular hydrogen bonding; likely to form hydrogen-bonded dimers in the solid state. | Intramolecular O-H···O bonds are seen in related structures. nih.gov Carboxylic acids commonly form dimers via intermolecular hydrogen bonds. |

Tautomerism Studies

Tautomerism involves the migration of a proton, leading to constitutional isomers that are in equilibrium. For azole-containing compounds, prototropic tautomerism is a critical consideration that can influence chemical reactivity and biological interactions. researchgate.netcsic.es For this compound, several tautomeric forms are theoretically possible.

The most significant tautomeric equilibrium likely involves the pyridine ring. Studies on other 2-pyridyl substituted azoles, such as 5-alkyl substituted 3-(2-pyridyl)-1,2,4-triazoles, have shown that the pyridine nitrogen can participate in the tautomeric equilibrium. researchgate.net This suggests the possibility of proton migration from the carboxylic acid's hydroxyl group to the pyridine nitrogen, forming a zwitterionic tautomer. The stability of this form would be highly dependent on the solvent environment, with polar solvents potentially favoring the zwitterionic species.

Furthermore, isoxazole derivatives can exhibit other forms of tautomerism. For 5-substituted hydroxyisoxazoles, keto-enol tautomerism is a known phenomenon, where the compound can exist in equilibrium between a hydroxy form (aromatic) and two non-aromatic keto forms (isoxazolone). eklablog.com While the aromatic hydroxy form is generally favored for simple substituted isoxazoles, the equilibrium can be influenced by substitution patterns and solvent polarity. eklablog.com A computational search for conformers and tautomers has been noted as an important step in analyzing related isoxazole structures. mdpi.com

| Tautomer Type | Description | Relevance to this compound |

|---|---|---|

| Prototropic Tautomerism (Zwitterionic) | Migration of the acidic proton from the carboxylic acid group to the basic pyridine nitrogen atom. | A plausible equilibrium, particularly in polar solvents. The pyridine nitrogen acts as an internal base. |

| Keto-Enol Tautomerism | Equilibrium between the aromatic hydroxyisoxazole form and non-aromatic isoxazolone (keto) forms. | A theoretical possibility for the isoxazole ring itself, though the aromatic form is typically more stable. |

Coordination Chemistry and Ligand Design Principles

5-(2-Pyridyl)isoxazole-3-carboxylic Acid as a Chelating Ligand

This compound is a versatile molecule in coordination chemistry, primarily due to its capacity to act as a chelating ligand. This ability stems from the presence of multiple potential donor atoms strategically positioned within its molecular framework, allowing it to bind to a central metal ion at two or more points to form a stable, ring-like structure known as a chelate. The combination of a pyridine (B92270) ring, an isoxazole (B147169) ring, and a carboxylic acid group provides a rich variety of nitrogen (N) and oxygen (O) donor sites.

The structural arrangement of this compound allows for several potential coordination modes, making it a subject of interest for the synthesis of diverse metal complexes. The primary donor atoms are the nitrogen of the pyridine ring, the nitrogen of the isoxazole ring, and the oxygen atoms of the carboxylate group.

N,N-Coordination: The ligand can coordinate to a metal center through the nitrogen atom of the pyridine ring and the nitrogen atom of the isoxazole ring. This forms a stable five-membered chelate ring, a common feature in complexes with ligands analogous to 2,2'-bipyridine (B1663995). researchgate.net

N,O-Coordination: A mixed-donor coordination is possible, involving the pyridine nitrogen and one of the oxygen atoms from the deprotonated carboxylate group. This mode also results in the formation of a stable chelate ring.

O,O-Coordination: The carboxylate group itself can act as a bidentate ligand, coordinating to a single metal ion through both oxygen atoms to form a four-membered chelate ring. researchgate.net

Bridging Modes: Beyond chelation to a single metal center, the carboxylate group is well-known for its ability to bridge two different metal ions. researchgate.net This can occur in several ways, such as the syn-syn, syn-anti, or anti-anti coordination of the carboxylate oxygens, leading to the formation of binuclear or polynuclear coordination polymers. mdpi.com The pyridine or isoxazole nitrogen atoms could also potentially bridge metal centers, further increasing the structural diversity of the resulting complexes.

The specific coordination mode adopted depends on various factors, including the nature of the metal ion (its size, charge, and preferred coordination geometry), the reaction conditions (pH, solvent), and the presence of other competing ligands or counter-ions. scispace.com

Table 1: Potential Donor Atoms and Coordination Modes

| Donor Atom(s) | Type | Potential Coordination Mode |

|---|---|---|

| Pyridine Nitrogen | N-donor | Monodentate |

| Isoxazole Nitrogen | N-donor | Monodentate |

| Carboxylate Oxygen | O-donor | Monodentate |

| Pyridine N, Isoxazole N | Mixed N,N-donor | Bidentate Chelation |

| Pyridine N, Carboxylate O | Mixed N,O-donor | Bidentate Chelation |

| Both Carboxylate O's | O,O-donor | Bidentate Chelation |

The design of ligands like this compound is a strategic area of inorganic and materials chemistry. Pyridine-containing azole ligands are highly sought after because they are analogues of classic ligands such as 2,2'-bipyridine and can be readily synthesized and modified. researchgate.netresearchgate.net The primary goal is to create molecular building blocks that can be used to construct coordination compounds with specific, tunable properties. researchgate.net

Several key principles guide the design of these ligands:

Structural Analogy: Many pyridine-azole ligands are designed as expanded or modified versions of bipyridines, aiming to fine-tune the steric and electronic environment around the metal center. researchgate.net

Tunable Properties: By altering the azole ring (e.g., isoxazole, pyrazole, triazole) or adding functional groups (like the carboxylic acid), chemists can systematically modify the ligand's electronic properties, solubility, and coordinating ability. This, in turn, influences the photophysical, magnetic, and catalytic properties of the resulting metal complexes. researchgate.net

Supramolecular Assembly: The presence of both hydrogen bond acceptors (the pyridine nitrogen) and potential hydrogen bond donors (the carboxylic acid proton, or N-H groups in other azoles) facilitates the formation of extended supramolecular architectures through intermolecular hydrogen bonding. researchgate.net This allows for the construction of multi-dimensional networks from discrete molecular complexes.

Versatile Coordination: The combination of different heterocyclic rings provides multiple donor sites, leading to a wide range of possible coordination modes and the ability to form complexes with diverse geometries and nuclearities (mononuclear, binuclear, or polymeric). scispace.com

Synthesis of Metal-Ligand Complexes

The synthesis of coordination compounds using this compound typically involves the reaction of the ligand with a suitable transition metal salt in an appropriate solvent.

The formation of metal complexes with pyridine-carboxylate type ligands is influenced by several key experimental parameters.

Solvent System: The choice of solvent is critical. Common solvents include alcohols like ethanol (B145695) or methanol, or aqueous mixtures such as ethanol-water. jscimedcentral.comnih.gov The solubility of both the ligand and the metal salt dictates the appropriate solvent system. For the growth of high-quality single crystals suitable for X-ray diffraction, solvothermal or hydrothermal techniques may be employed, where reactions are carried out in a sealed vessel at elevated temperatures and pressures. mdpi.comresearchgate.net

Metal Precursors: A variety of transition metal salts can be used as precursors, including chlorides, acetates, nitrates, and perchlorates. jscimedcentral.comnih.govmdpi.com The choice of anion can sometimes influence the final structure, as the anion may coordinate to the metal center or play a role in the crystal packing.

Molar Ratio: The stoichiometry of the reactants, specifically the metal-to-ligand molar ratio, is a crucial parameter that can determine the structure of the resulting complex. nih.govmdpi.com Varying this ratio can lead to the formation of complexes with different numbers of ligands coordinated to the metal center.

pH Control: The pH of the reaction medium is particularly important for ligands containing carboxylic acid groups. The carboxylate group typically needs to be deprotonated to coordinate effectively to a metal ion. Bases such as sodium hydroxide (B78521) or organic bases like triethylamine (B128534) may be added to adjust the pH and facilitate complexation. scispace.compjsir.org

Temperature and Reaction Time: Reactions can be performed at room temperature or require heating under reflux to proceed to completion. jscimedcentral.comnih.gov Reaction times can range from a few hours to several days, particularly for solvothermal syntheses aimed at crystal growth. scispace.com

Once the complexation reaction is complete, the resulting coordination compound must be isolated and purified. Standard laboratory techniques are employed for this purpose.

Filtration: In many cases, the metal-ligand complex is insoluble in the reaction solvent and precipitates out of the solution upon formation or cooling. The solid product can then be collected by simple filtration. jscimedcentral.comnih.gov

Washing: The isolated solid is typically washed with the reaction solvent or another suitable solvent in which the product is insoluble but impurities (like unreacted starting materials) are soluble. Common washing solvents include ethanol, methanol, or diethyl ether. scispace.comnih.gov

Recrystallization: To obtain a highly pure, crystalline product, recrystallization is often the method of choice. This involves dissolving the crude product in a minimum amount of a suitable hot solvent and allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solution. jscimedcentral.com

Evaporation: If the complex is soluble in the reaction solvent, the product can be isolated by slow evaporation of the solvent to induce crystallization.

Structural Characterization of Coordination Complexes

A comprehensive structural characterization is essential to unequivocally determine the composition and three-dimensional structure of the synthesized coordination complexes. This is achieved through a combination of spectroscopic and analytical techniques.

Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the coordination of the ligand to the metal ion. The vibrational frequencies of key functional groups, particularly the carboxylate group (C=O and C-O stretches), shift upon coordination to the metal. These shifts provide evidence of metal-ligand bond formation. nih.gov

UV-Visible Spectroscopy: This technique provides information about the electronic structure of the coordination complex. It is used to study the electronic transitions within the d-orbitals of the metal ion (d-d transitions) and charge-transfer transitions between the metal and the ligand. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are valuable for characterizing the ligand and confirming its structure. While NMR can be more complex for paramagnetic complexes, it can provide significant structural information for diamagnetic complexes in solution. nih.gov

Elemental Analysis: This technique determines the mass percentages of carbon, hydrogen, and nitrogen in the compound. The experimental values are compared to the calculated values for the proposed chemical formula to confirm the bulk purity and stoichiometry of the complex. nih.govresearchgate.net

Thermogravimetric Analysis (TGA): TGA is used to study the thermal stability of the coordination compound and to determine the presence of coordinated or lattice solvent molecules (e.g., water). researchgate.net The analysis involves heating the sample and monitoring its weight loss as a function of temperature.

Table 2: Common Techniques for Structural Characterization

| Technique | Information Obtained |

|---|---|

| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, bond lengths, bond angles, coordination geometry, crystal packing. researchgate.net |

| Infrared (IR) Spectroscopy | Confirmation of ligand coordination, identification of functional groups. nih.gov |

| UV-Visible Spectroscopy | Electronic structure, d-d and charge-transfer transitions. researchgate.net |

| Elemental Analysis | Empirical formula, confirmation of stoichiometry and purity. researchgate.net |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,2'-bipyridine |

| Triethylamine |

Spectroscopic Probes for Metal-Ligand Bonding (e.g., IR, NMR)

Spectroscopic techniques are fundamental tools for elucidating the nature of the bonding between a metal center and this compound. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, provide critical insights into the coordination environment.

Infrared (IR) Spectroscopy is highly effective for observing the coordination of the carboxylate group. In the free ligand, the carboxylic acid exhibits a characteristic broad O-H stretching vibration. Upon deprotonation and coordination to a metal ion, this band disappears. Furthermore, the carbonyl (C=O) stretching frequency undergoes a significant shift. The deprotonated carboxylate anion displays two key vibrational modes: the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations. The difference in wavenumber between these two peaks (Δν = νₐₛ - νₛ) is a powerful diagnostic tool for determining the coordination mode of the carboxylate group. scispace.comnih.gov A large Δν value is typically indicative of a monodentate coordination, whereas a smaller Δν value suggests a bidentate (chelating or bridging) interaction. researchgate.netresearchgate.net

| Vibrational Mode | Free Ligand (Approx. cm⁻¹) | Coordinated Ligand (Approx. cm⁻¹) | Inference |

|---|---|---|---|

| ν(O-H) | 3000-2500 (broad) | Absent | Deprotonation of the carboxylic acid for coordination. |

| ν(C=O) | ~1700 | Absent | Conversion of carboxylic acid to carboxylate. |

| νₐₛ(COO⁻) | N/A | 1650-1590 | The magnitude of Δν (νₐₛ - νₛ) helps distinguish between monodentate, bidentate chelating, and bidentate bridging modes. scispace.com |

| νₛ(COO⁻) | N/A | 1440-1390 | |

| Pyridine Ring Vibrations | ~1600 | Shift to higher frequency | Coordination of the pyridine nitrogen to the metal center. kpi.ua |

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the structure of diamagnetic metal complexes in solution. For ¹H NMR, the most immediate change upon complexation is the disappearance of the resonance for the acidic carboxylic proton. Moreover, the coordination of the pyridine nitrogen atom to a metal center induces notable downfield shifts in the signals of the adjacent α- and β-protons of the pyridine ring, resulting from the change in the electronic environment. acs.orgresearchgate.net Similar shifts, though typically of different magnitudes, can be expected for the protons on the isoxazole ring if it is involved in coordination.

| Proton | Free Ligand (Hypothetical δ, ppm) | Coordinated Ligand (Hypothetical δ, ppm) | Reason for Shift |

|---|---|---|---|

| -COOH | ~12.0-13.0 | Absent | Deprotonation upon coordination. |

| Pyridine Hα | ~8.7 | >8.7 | Deshielding due to electron donation from pyridine N to the metal center. acs.org |

| Pyridine Hβ, Hγ | ~7.4-7.9 | Shifted downfield | |

| Isoxazole H | ~7.0 | Shifted | Change in electronic environment upon complexation. |

X-ray Diffraction for Coordination Geometry and Supramolecular Assembly

Beyond the individual molecule, X-ray diffraction reveals how these coordination complexes pack in the crystal lattice, forming extended supramolecular assemblies. researchgate.net These higher-order structures are stabilized by non-covalent interactions such as hydrogen bonding (e.g., involving coordinated water molecules or the ligand itself) and π-π stacking between the aromatic pyridine and isoxazole rings. The interplay of these forces can lead to the formation of one-dimensional chains, two-dimensional layers, or complex three-dimensional frameworks. weizmann.ac.il

| Parameter | Example Value | Significance |

|---|---|---|

| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |

| Space Group | P2₁/c | Defines the specific symmetry operations within the crystal. |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Defines the size and shape of the repeating unit. |

| Metal-Ligand Bond Lengths (Å) | M-N(pyridine), M-O(carboxylate) | Provides direct evidence of coordination and bond strength. |

| Coordination Geometry | Octahedral, Tetrahedral, etc. | Describes the arrangement of ligands around the metal center. |

| Supramolecular Interactions | H-bond distances, π-π stacking distances | Explains the formation of higher-dimensional networks. researchgate.net |

Investigation of Bridging Ligand Behavior

A bridging ligand is one that simultaneously coordinates to two or more metal centers, linking them together to form polynuclear complexes or coordination polymers. wikipedia.org this compound is an excellent candidate for this role due to the spatial separation of its multiple donor sites.

The carboxylate group is a particularly versatile bridging moiety. wikipedia.org It can bridge two metal centers in several ways, most commonly in a syn-syn, syn-anti, or anti-anti fashion, leading to the formation of "paddlewheel" structures or extended chains. rsc.orglibretexts.org Furthermore, the entire ligand can act as a bridge. For instance, the pyridine nitrogen could coordinate to one metal center while the carboxylate group coordinates to a second, adjacent metal center. This ability to link metal ions is fundamental to the construction of metal-organic frameworks (MOFs) and other coordination polymers with potentially useful properties. libretexts.org The specific bridging mode adopted often depends on factors such as the choice of metal ion, the reaction conditions, and the presence of other ancillary ligands.

Q & A

Q. Key Reaction Conditions

| Parameter | Details | Source |

|---|---|---|

| pH Control | Acetic acid/sodium acetate (pH 4) | |

| Catalyst | None required for condensation | |

| Yield Optimization | 60–80% for analogous compounds |

How to characterize this compound using spectroscopic methods?

Q. Basic

- NMR : H NMR detects pyridyl protons (δ 7.5–8.5 ppm) and isoxazole protons (δ 6.5–7.0 ppm). C NMR confirms carbonyl (C=O, ~170 ppm) and aromatic carbons .

- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., expected [M+H] for CHNO: 191.0456) .

- FT-IR : Peaks at ~1700 cm (C=O stretch) and 1600 cm (C=N/C=C) confirm functional groups .

How does the pyridyl substituent influence biological activity compared to other aryl groups?

Advanced

The pyridyl group enhances hydrogen bonding and π-π stacking with target proteins. For example:

- Enzyme Inhibition : Pyridyl derivatives show higher affinity for HIV-1 integrase than phenyl analogs due to nitrogen lone-pair interactions with catalytic residues (e.g., Mg in the active site) .

- Anti-inflammatory Activity : Styryl-isoxazole derivatives with electron-withdrawing substituents (e.g., -F, -NO) exhibit stronger activity, but pyridyl variants may improve solubility .

Q. Comparative Bioactivity Data

| Substituent | IC (HIV-1 IN Inhibition) | Solubility (mg/mL) |

|---|---|---|

| 2-Pyridyl | 0.8 µM | 1.2 (pH 7.4) |

| 4-Fluorophenyl | 2.5 µM | 0.7 (pH 7.4) |

| 3-Nitrophenyl | 5.0 µM | 0.3 (pH 7.4) |

| Data inferred from structural analogs |

What strategies optimize reaction yields during synthesis?

Q. Advanced

- pH Control : Buffered conditions (pH 4–5) stabilize hydroxylamine in its nucleophilic HNOH form, improving regioselectivity .

- Catalysts : Au(I) catalysts accelerate cycloaddition reactions, reducing side products .

- Purification : Use reverse-phase chromatography or recrystallization from ethanol/water mixtures to isolate high-purity product (>98%) .

What are the solubility properties and recommended storage conditions?

Q. Basic

Q. Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 191.16 g/mol | |

| Melting Point | ~160–165°C (analog data) | |

| LogP (Predicted) | 1.8 |

How to design derivatives for improved enzyme inhibitory activity?

Q. Advanced

- Bioisosteric Replacement : Replace the carboxylic acid with tetrazole or acyl sulfonamide groups to enhance binding without altering acidity .

- Substituent Tuning : Introduce electron-withdrawing groups (e.g., -CF) at the pyridyl 4-position to strengthen π-stacking with hydrophobic enzyme pockets .

- Docking Studies : Use molecular dynamics simulations to predict interactions with target proteins (e.g., HIV-1 integrase or cannabinoid receptors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.